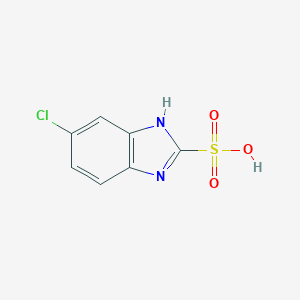

5-chloro-1H-benzimidazole-2-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-benzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3S/c8-4-1-2-5-6(3-4)10-7(9-5)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBBHTOBDRHTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-chloro-1H-benzimidazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis pathway for 5-chloro-1H-benzimidazole-2-sulfonic acid. It includes detailed experimental protocols for the synthesis of the key intermediate, 5-chloro-2-mercaptobenzimidazole, and a proposed method for its subsequent oxidation to the target sulfonic acid. Quantitative data is summarized in tables, and the synthesis pathway is visualized using a chemical reaction scheme.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclization of 4-chloro-o-phenylenediamine with a one-carbon synthon to form the benzimidazole core, specifically 5-chloro-2-mercaptobenzimidazole. The subsequent step is the oxidation of the mercapto group to a sulfonic acid.

The overall synthesis pathway is illustrated below:

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-chloro-2-mercaptobenzimidazole

Two effective methods for the synthesis of the intermediate, 5-chloro-2-mercaptobenzimidazole, are presented below.

Method A: Reaction with Potassium Ethyl Xanthate or Carbon Disulfide

This is a widely used and reliable method for the synthesis of 2-mercaptobenzimidazoles. The protocol is adapted from a well-established procedure for the unsubstituted analog.

Experimental Workflow:

Figure 2: Workflow for the synthesis of 5-chloro-2-mercaptobenzimidazole (Method A).

Detailed Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-o-phenylenediamine (0.1 mol), potassium ethyl xanthate (0.11 mol), 95% ethanol (100 mL), and water (15 mL). Alternatively, potassium hydroxide (0.1 mol) and carbon disulfide (0.11 mol) can be used in place of potassium ethyl xanthate.

-

Heat the mixture to reflux and maintain for 3 hours.

-

Cautiously add activated charcoal (1.5 g) to the hot mixture and continue to reflux for an additional 10 minutes.

-

Filter the hot solution through a fluted filter paper to remove the charcoal.

-

Heat the filtrate to 60-70 °C and add warm water (100 mL).

-

With good stirring, add a solution of glacial acetic acid (8 mL) in water (16 mL).

-

Allow the mixture to cool to room temperature, then place it in a refrigerator for at least 3 hours to ensure complete crystallization.

-

Collect the crystalline product by vacuum filtration and wash with cold water.

-

Dry the product in a vacuum oven at 40-50 °C.

Method B: Reaction with N-aminorhodanine

This method provides a good yield of the desired product.

Detailed Protocol:

-

In a round-bottom flask, suspend 4-chloro-o-phenylenediamine (0.065 mol) and N-aminorhodanine (0.065 mol) in xylene (50 mL).

-

Heat the mixture under reflux for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Recrystallize the crude product from aqueous ethanol (with the use of charcoal if necessary) to obtain pure 5-chloro-2-mercaptobenzimidazole.

Quantitative Data for 5-chloro-2-mercaptobenzimidazole

| Parameter | Method A (Estimated) | Method B[1] |

| Yield | ~80-85% | 79% |

| Appearance | White to off-white crystalline solid | Not specified |

| Melting Point | >250 °C | >250 °C |

| ¹H NMR (DMSO-d₆, δ ppm) | Not available | 6.81 (d, J=7.9Hz, 1H), 7.03 (q, J=1.9Hz, J=7.9Hz, 1H), 7.25 (d, J=1.9Hz, 1H), 11.83 (s, 1H, NH) |

| ¹³C NMR (DMSO-d₆, δ ppm) | Not available | 101.34, 109.64, 123.71, 135.54, 140.84, 146.14, 165.24 (C=S) |

| HRMS (m/z) | Calculated for C₇H₅ClN₂S: 183.9962 | Found: 183.996 |

Step 2: Oxidation of 5-chloro-2-mercaptobenzimidazole to this compound (Proposed Protocol)

Experimental Workflow:

Figure 3: Proposed workflow for the oxidation of 5-chloro-2-mercaptobenzimidazole.

Detailed Protocol:

-

In a round-bottom flask, suspend 5-chloro-2-mercaptobenzimidazole (0.05 mol) in glacial acetic acid (100 mL).

-

With stirring, add 30% hydrogen peroxide (0.2-0.3 mol, 4-6 equivalents) dropwise to the suspension at room temperature. An initial exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to 60-80 °C and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure, or an anti-solvent can be added to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold water or another suitable solvent to remove any residual acetic acid and unreacted reagents.

-

Dry the product under vacuum to yield this compound.

Expected Characterization of this compound

| Parameter | Expected Data |

| Appearance | White to off-white solid |

| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for S=O stretching of the sulfonic acid group (typically in the regions of 1350-1340 cm⁻¹ and 1160-1150 cm⁻¹), and a broad O-H stretch. Disappearance of the S-H stretch from the starting material. |

| NMR Spectroscopy | Aromatic protons consistent with the 5-chloro-1H-benzimidazole structure. The chemical shifts will be influenced by the electron-withdrawing sulfonic acid group. A broad singlet for the N-H and O-H protons. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₇H₅ClN₂O₃S, MW: 232.64 g/mol ). |

Safety Considerations

-

4-chloro-o-phenylenediamine: This is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.

-

Carbon Disulfide: Highly flammable and toxic. All operations involving carbon disulfide must be performed in a fume hood, away from ignition sources.

-

Hydrogen Peroxide (30%): A strong oxidizing agent. Avoid contact with skin and eyes. It can cause severe burns. Use appropriate PPE.

-

Glacial Acetic Acid: Corrosive. Handle with care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.

Concluding Remarks

The synthesis of this compound is a feasible two-step process. The initial cyclization to form 5-chloro-2-mercaptobenzimidazole is well-documented, with reliable protocols available. The subsequent oxidation to the sulfonic acid, while less specifically described for this particular substrate, is a standard transformation for which a robust protocol can be proposed based on established chemical principles. Further optimization of the oxidation step may be required to maximize yield and purity. This guide provides a solid foundation for researchers to undertake the synthesis of this important benzimidazole derivative.

References

An In-depth Technical Guide to 5-Chloro-1H-benzimidazole-2-sulfonic Acid (CAS: 40828-56-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1H-benzimidazole-2-sulfonic acid, identified by the CAS number 40828-56-6, is a halogenated benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purine nucleotides. This structural mimicry allows benzimidazole-based compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a chloro group at the 5-position and a sulfonic acid group at the 2-position of the benzimidazole ring is anticipated to modulate the compound's physicochemical properties and biological activity, making it a molecule of interest for drug discovery and development. This guide provides a comprehensive overview of the available technical information for this compound, focusing on its chemical structure, properties, synthesis, and potential biological significance.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a fused benzene and imidazole ring system. A chlorine atom is substituted at the 5-position of the benzimidazole core, and a sulfonic acid group is attached to the 2-position.

Systematic IUPAC Name: this compound

Synonyms:

-

6-chloro-1H-1,3-benzodiazole-2-sulfonic acid

Molecular Formula: C₇H₅ClN₂O₃S

Molecular Weight: 232.65 g/mol

Canonical SMILES: C1=CC2=C(C=C1Cl)N=C(N2)S(=O)(=O)O

InChI Key: InChI=1S/C7H5ClN2O3S/c8-4-1-2-5-6(3-4)10-7(9-5)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13)

Physicochemical Properties

| Property | Value | Source/Notes |

| Melting Point | >300 °C (for 2-Phenylbenzimidazole-5-sulfonic acid) | [1] |

| 118-122 °C (for 5-Chlorobenzimidazole) | ||

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in organic solvents.[2] The sodium salt form is soluble in water and ethanol.[3] | General solubility for benzimidazole derivatives. |

| pKa | Predicted values suggest it is a strong acid due to the sulfonic acid group. |

Spectroscopic Data (Reference Data for 5-Chlorobenzimidazole)

Detailed spectroscopic data for this compound is not available. However, data for the precursor, 5-Chlorobenzimidazole (CAS: 4887-82-5), can be used as a reference for the core benzimidazole structure.

| Spectroscopy | Data for 5-Chlorobenzimidazole |

| ¹H NMR | (400 MHz, DMSO-d6): δ 12.60 (s, 1H, NH), 8.26 (s, 1H, C2H), 7.68 (s, 1H, C4H), 7.62 (d, 1H, J = 15.6 Hz, C6H), 7.20 (d, 1H, J = 15.6 Hz, C7H)[1] |

| ¹³C NMR | (100 MHz, DMSO-d6): δ 143.41, 121.96, 120.18, 118.48, 113.01, 111.55[1] |

| IR (KBr) | 3127 (NH) cm⁻¹[1] |

| Mass Spec (m/z) | 154 (M+2, 32%), 152 (M+, 100%)[1] |

Synthesis

A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of benzimidazole derivatives and their subsequent sulfonation.

Proposed Synthetic Pathway:

A two-step synthesis is proposed:

-

Synthesis of 5-Chlorobenzimidazole: This precursor can be synthesized via the Phillips-Ladenburg reaction, which involves the condensation of 4-chloro-o-phenylenediamine with formic acid.

-

Sulfonation of 5-Chlorobenzimidazole: The synthesized 5-Chlorobenzimidazole can then be sulfonated at the 2-position using a sulfonating agent such as fuming sulfuric acid (oleum) or chlorosulfonic acid.[4]

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 5-Chlorobenzimidazole

-

A mixture of 4-chloro-o-phenylenediamine and an excess of formic acid is heated under reflux for several hours.

-

The reaction mixture is then cooled and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

The crude 5-Chlorobenzimidazole is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of this compound

-

To a stirred solution of fuming sulfuric acid (oleum) at a controlled temperature (e.g., 0-10 °C), 5-Chlorobenzimidazole is added portion-wise.

-

The reaction mixture is then slowly warmed to a specific temperature and stirred for a defined period to ensure complete sulfonation. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the sulfonic acid derivative.

-

The solid product is collected by filtration, washed with cold water to remove excess acid, and then dried under vacuum.

Logical Workflow for Synthesis:

Caption: Proposed two-step synthesis of the target compound.

Biological Activity and Potential Applications in Drug Development

The benzimidazole scaffold is a cornerstone in the development of numerous therapeutic agents. While specific biological data for this compound is limited, the activities of related compounds provide valuable insights into its potential.

Anticancer Activity:

Benzimidazole derivatives have demonstrated potent anticancer activities through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling pathways.[5] A study on the related compound, 2-phenylbenzimidazole-5-sulphonic acid (PBSA), revealed its ability to inhibit ovarian cancer cell invasion and proliferation.[6][7] The proposed mechanism involves the inhibition of the MKK3/6-p38 MAPK signaling pathway, leading to the downregulation of matrix metalloproteinases (MMP-2, MMP-9) and cyclin-dependent kinases (Cdk2, Cdk4).[6][7] This suggests that this compound may also exhibit anticancer properties by targeting similar pathways.

Signaling Pathway Inhibition (Hypothesized):

Caption: Hypothesized inhibition of the p38 MAPK pathway.

Antimicrobial Activity:

Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity.[8] Their mechanism of action is often attributed to their structural similarity to purines, allowing them to interfere with the biosynthesis of nucleic acids and proteins in microorganisms.[9] The presence of a chloro substituent on the benzimidazole ring has been shown to enhance antimicrobial efficacy.[10] Therefore, this compound is a promising candidate for further investigation as an antimicrobial agent.

Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for evaluating antimicrobial activity.

Safety and Handling

Safety data for this compound is not explicitly available. However, based on the data for related benzimidazole and sulfonic acid derivatives, the following precautions are recommended. The compound is likely to be an irritant to the skin, eyes, and respiratory system.[3][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6][11] Work should be conducted in a well-ventilated area or under a fume hood.[6] In case of contact, affected areas should be flushed with plenty of water.[6]

Conclusion

This compound is a derivative of the versatile benzimidazole scaffold with potential applications in drug development, particularly in the areas of oncology and infectious diseases. While specific experimental data for this compound are limited, information from closely related analogues provides a strong basis for its further investigation. The synthesis is achievable through established chemical methodologies. Future research should focus on the detailed characterization of its physicochemical properties, optimization of its synthesis, and comprehensive evaluation of its biological activities and mechanisms of action to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. 1H-Benzimidazole-2-sulfonic acid - High purity | EN [georganics.sk]

- 4. mdpi.com [mdpi.com]

- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel functions for 2‐phenylbenzimidazole‐5‐sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel functions for 2-phenylbenzimidazole-5-sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-METHOXY-1H-BENZIMIDAZOLE-2-SULFONIC ACID CAS#: 106135-28-8 [m.chemicalbook.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

An In-Depth Technical Guide to 5-chloro-1H-benzimidazole-2-sulfonic acid: Molecular Structure, Synthesis, and Biological Significance

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 5-chloro-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in published literature, this paper extrapolates information from closely related benzimidazole derivatives. The guide covers its molecular structure, plausible synthetic routes, and potential biological activities, offering a valuable resource for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound consists of a benzimidazole core, which is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and an imidazole ring. A chlorine atom is substituted at the 5-position of the benzene ring, and a sulfonic acid group is attached to the 2-position of the imidazole ring.

The presence of the electron-withdrawing chlorine and sulfonic acid groups is expected to significantly influence the electronic properties and reactivity of the benzimidazole ring system. The sulfonic acid moiety will confer acidic properties and increase the water solubility of the compound.

| Property | 5-chloro-1H-benzimidazole | 1H-benzimidazole-2-sulfonic acid | Inferred Properties for this compound |

| Molecular Formula | C₇H₅ClN₂ | C₇H₆N₂O₃S | C₇H₅ClN₂O₃S |

| Molecular Weight | 152.58 g/mol | 198.20 g/mol | ~248.65 g/mol |

| Appearance | Solid | Solid | Expected to be a solid |

| Solubility | Sparingly soluble in water | Soluble in water[1] | Expected to be water-soluble |

| Acidity (pKa) | Basic (imidazole nitrogens) | Acidic (sulfonic acid group) | Expected to be acidic |

Plausible Synthetic Pathways

While a specific, validated synthesis for this compound has not been reported in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted benzimidazoles and benzimidazole-2-sulfonic acids. A likely two-step synthesis is outlined below.

Step 1: Synthesis of 5-chloro-1H-benzimidazole-2-thiol

The initial step would involve the synthesis of the corresponding 2-thiol derivative. This is a common strategy for introducing a functional group at the 2-position of the benzimidazole ring. The reaction typically proceeds via the condensation of a substituted o-phenylenediamine with carbon disulfide.

Experimental Protocol:

A mixture of 4-chloro-1,2-phenylenediamine and carbon disulfide in a suitable solvent such as ethanol, in the presence of a base like potassium hydroxide, would be refluxed. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled, and the product precipitated by acidification. The crude 5-chloro-1H-benzimidazole-2-thiol would then be collected by filtration, washed, and dried. Further purification could be achieved by recrystallization.

Step 2: Oxidation to this compound

The second step would involve the oxidation of the thiol group to a sulfonic acid. This transformation can be achieved using various oxidizing agents. A known method for the synthesis of 1H-benzimidazole-2-sulfonic acid involves the oxidation of 1H-benzimidazole-2-thiol with hydrogen peroxide in the presence of a base.[2][3]

Experimental Protocol:

The synthesized 5-chloro-1H-benzimidazole-2-thiol would be suspended in an aqueous solution of a base, such as potassium hydroxide. Hydrogen peroxide would then be added dropwise to the cooled and stirred suspension. The reaction is exothermic and should be carefully controlled. After the addition is complete, the reaction mixture would be stirred for a specified period. The final product, this compound, would be isolated by acidification of the reaction mixture, leading to its precipitation. The product would then be filtered, washed, and dried.

Below is a generalized workflow for the proposed synthesis.

Figure 1: Proposed two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[4][5] The benzimidazole scaffold is a key structural component in numerous approved drugs.[6][7] The biological activity of benzimidazole derivatives is often attributed to their structural similarity to purines, allowing them to interact with various biological targets.[8]

Given the lack of specific studies on this compound, its potential biological activities can be inferred from the known activities of related compounds.

Antimicrobial Activity: Benzimidazole-sulfonyl derivatives have demonstrated potent antibacterial and antifungal activities.[4][8][9] The presence of both the benzimidazole core and the sulfonyl group in the target molecule suggests a potential for antimicrobial efficacy.

Anticancer Activity: Many benzimidazole derivatives exhibit significant anticancer properties by targeting various cellular pathways.[8] These mechanisms include the inhibition of tubulin polymerization, topoisomerase, and various kinases involved in cell proliferation and survival. The substitution pattern on the benzimidazole ring plays a crucial role in determining the specific anticancer activity.

Anti-inflammatory Activity: Several 2-substituted benzimidazole derivatives have shown notable analgesic and anti-inflammatory effects.[10]

The diverse biological activities of benzimidazole derivatives suggest that they can modulate multiple signaling pathways. A generalized representation of the potential interactions of benzimidazole derivatives with cellular signaling pathways is provided below.

Figure 2: Generalized signaling pathways potentially targeted by benzimidazole derivatives.

Conclusion and Future Directions

This compound represents an interesting, yet underexplored, molecule within the vast chemical space of benzimidazole derivatives. Based on the known chemistry and biological activities of related compounds, it is plausible that this molecule possesses significant pharmacological properties.

Future research should focus on the definitive synthesis and characterization of this compound. Following its successful synthesis, a thorough investigation of its biological activities, including antimicrobial and anticancer screening, is warranted. Elucidating its specific molecular targets and its effects on cellular signaling pathways will be crucial in determining its potential as a lead compound in drug discovery programs. The detailed experimental protocols and data presented in this guide, although extrapolated, provide a solid foundation for initiating such research endeavors.

References

- 1. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]

- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

Spectroscopic and Experimental Data for 5-chloro-1H-benzimidazole-2-sulfonic acid: A Technical Overview

An in-depth analysis of available spectroscopic data for 5-chloro-1H-benzimidazole-2-sulfonic acid and related precursor molecules is presented below. This technical guide is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource for key analytical data and experimental methodologies.

Spectroscopic Data for Core Benzimidazole Structures

To approximate the spectroscopic characteristics of this compound, data for two closely related compounds, 5-chloro-1H-benzimidazole and 1H-benzimidazole-2-sulfonic acid, have been gathered.

1.1. 5-chloro-1H-benzimidazole

This compound represents the chlorinated benzimidazole core of the target molecule.

| Spectroscopic Technique | Observed Data |

| ¹H NMR | Data acquired on a BRUKER AC-300 instrument.[1] |

| ¹³C NMR | Data acquired on a Jeol PFT-100 instrument.[1] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 152, m/z 2nd Highest: 154, m/z 3rd Highest: 125.[1] |

| Infrared (FTIR) | Technique: KBr WAFER.[1] |

1.2. 1H-benzimidazole-2-sulfonic acid

This compound provides the spectral information for the sulfonic acid group at the 2-position of the benzimidazole ring.

| Spectroscopic Technique | Observed Data |

| Mass Spectrometry (GC-MS) | Data is available.[2] |

Note: Detailed peak assignments for NMR and IR spectra for the above compounds require access to the raw spectral data, which is not fully provided in the cited sources.

Experimental Protocols

Detailed experimental protocols for the synthesis of benzimidazole derivatives are crucial for reproducibility and further research. While a specific protocol for this compound is not available, general synthetic strategies for related compounds have been reported.

2.1. Synthesis of 1H-benzimidazol-2-yl-sulfonic acid

A synthetic route to 1H-benzimidazol-2-yl-sulfonic acid involves the oxidation of 1H-benzimidazole-2-thiol.[3]

-

Starting Material: 1H-benzimidazole-2-thiol

-

Reagents: Potassium permanganate, 50% sodium hydroxide solution

-

Procedure: The oxidation is carried out for 1 hour. The resulting filtrate is acidified with hydrochloric acid to a pH of 1 to precipitate the sulfonic acid. The precipitate is then filtered and washed with water.[3]

2.2. General Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation reaction of o-phenylenediamines with various aldehydes or carboxylic acids.[4][5][6]

-

Reactants: An o-phenylenediamine (such as 4-chloro-o-phenylenediamine for the synthesis of 5-chloro-benzimidazole derivatives) and a suitable aldehyde or carboxylic acid.[4]

-

Catalyst: Often an acid catalyst such as hydrochloric acid or a solid acid catalyst is employed.[4][6]

-

Conditions: The reaction mixture is typically refluxed for several hours.[4]

-

Workup: The product is isolated by neutralization, filtration, and recrystallization.[4]

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic workflows for key benzimidazole derivatives.

Caption: Synthesis of 1H-benzimidazol-2-yl-sulfonic acid.

Caption: General synthesis of 2-substituted benzimidazoles.

References

- 1. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

Physical and chemical characteristics of 5-chloro-1H-benzimidazole-2-sulfonic acid

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-chloro-1H-benzimidazole-2-sulfonic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to infer its properties. This information is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Characteristics

The presence of the sulfonic acid group is expected to make the compound highly acidic and increase its water solubility, particularly in its salt form. The chloro-substituent will influence its electronic properties and lipophilicity.

For comparative purposes, the following tables summarize the known physical and chemical properties of related benzimidazole derivatives.

Table 1: Physical Properties of Related Benzimidazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-chloro-1H-benzimidazole | C₇H₅ClN₂ | 152.58 | Not Available |

| 1H-Benzimidazole-2-sulfonic acid | C₇H₆N₂O₃S | 198.20 | Not Available |

| 2-Phenylbenzimidazole-5-sulfonic acid | C₁₃H₁₀N₂O₃S | 274.30 | >300 |

| 5-methoxy-1H-benzimidazole-2-sulfonic acid | C₈H₈N₂O₄S | 228.23 | 335 (decomp) |

| Benzimidazole | C₇H₆N₂ | 118.14 | 169-171 |

Table 2: Chemical and Spectral Data of Related Benzimidazole Derivatives

| Compound Name | pKa | Solubility | Key Spectral Information |

| 5-chloro-1H-benzimidazole | Not Available | Not Available | 1H NMR and 13C NMR data available.[1] Mass spectrometry data available.[1] |

| 1H-Benzimidazole-2-sulfonic acid | Not Available | Not Available | Hazard statements indicate it causes skin and eye irritation.[2] |

| 2-Phenylbenzimidazole-5-sulfonic acid | -0.87±0.40 (Predicted) | Soluble in ethanol and water (as sodium salt).[3][4] | Insoluble in water in its acid form. |

| 5-methoxy-1H-benzimidazole-2-sulfonic acid | -1.53±0.40 (Predicted) | Not Available | IUPAC Name: 6-methoxy-1H-benzimidazole-2-sulfonic acid.[5] |

| Benzimidazole | Not Available | Soluble in acetone, alcohol, chloroform.[6] Slightly soluble in diethyl ether.[6] Insoluble in water.[6] | Assay of 98%.[7] |

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not documented in the searched literature, a general synthetic approach can be proposed based on established methods for analogous compounds. A plausible route would involve the condensation of 4-chloro-1,2-phenylenediamine with a suitable reagent to introduce the sulfonic acid group at the 2-position.

A representative, generalized protocol for the synthesis of benzimidazole derivatives is outlined below. This would need to be adapted and optimized for the specific target compound.

General Synthesis of Benzimidazole Derivatives:

A common method for synthesizing the benzimidazole core is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For 2-substituted benzimidazoles, various reagents can be employed.

-

Starting Materials: 4-chloro-o-phenylenediamine and a reagent to introduce the sulfonic acid group, such as chlorosulfonic acid or a related derivative.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, often with heating. The choice of solvent and temperature will depend on the specific reactants.

-

Work-up: After the reaction is complete, the product is typically isolated by precipitation, followed by filtration and purification, often through recrystallization.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow for the synthesis of this compound.

References

- 1. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Benzimidazole-2-sulfonic acid - High purity | EN [georganics.sk]

- 3. 2-Phenylbenzimidazole-5-sulfonic acid CAS#: 27503-81-7 [m.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 5-methoxy-1H-benzimidazole-2-sulfonic acid | C8H8N2O4S | CID 2055059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzimidazole 98 51-17-2 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Potential Biological Activities of Chlorinated Benzimidazole Sulfonic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of a sulfonic acid moiety and chlorine atoms onto this scaffold can significantly modulate its physicochemical properties and biological efficacy. This technical guide provides an in-depth overview of the potential biological activities of chlorinated benzimidazole sulfonic acids, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development in this promising area.

Antimicrobial Activity

Chlorinated benzimidazole sulfonic acids and their derivatives have demonstrated notable activity against a range of pathogenic microorganisms, including bacteria and fungi. The sulfonamide group is a well-established pharmacophore in antimicrobial drugs, primarily acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4][5] The addition of chlorine atoms can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cellular uptake and target interaction.

Antibacterial Activity

Several studies have reported the in vitro antibacterial activity of chlorinated benzimidazolylbenzenesulfonamides against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key quantitative measure of antibacterial efficacy.

Table 1: Antibacterial Activity of Chlorinated Benzimidazolylbenzenesulfonamides

| Compound ID | Substitution | Bacterial Strain | MIC (µg/mL) | Reference |

| 28 | 5-nitro, 4-chloro | Staphylococcus aureus | 2 | [6] |

| MRSA | 2 | [6] | ||

| Bacillus subtilis | 4 | [6] | ||

| 29 | 5-nitro, 4-bromo | Staphylococcus aureus | 4 | [6] |

| MRSA | 4 | [6] | ||

| Bacillus subtilis | 8 | [6] | ||

| 4 | 4-[(4-chlorophenyl)sulfonyl] | Staphylococcus aureus ATCC 6538 | 125 | [7] |

| Bacillus subtilis ATCC 6683 | 125 | [7] |

Note: MRSA refers to Methicillin-resistant Staphylococcus aureus.

Antifungal Activity

The antifungal potential of chlorinated benzimidazole sulfonic acid derivatives has also been investigated. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), the lowest concentration that results in fungal death, are used to quantify antifungal activity.

Table 2: Antifungal Activity of a Chlorinated Benzimidazole Derivative

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid derivative (6a) | Candida albicans | >500 | >500 | [7] |

Note: While this specific derivative showed limited activity, the general class of compounds warrants further investigation against a broader range of fungal pathogens.

Antiviral Activity

N-benzenesulphonylbenzimidazoles, including chlorinated derivatives, have been explored for their antiviral properties. The 50% effective concentration (EC50), the concentration of a drug that gives half-maximal response, is a standard measure of antiviral potency.

Table 3: Antiviral Activity of a Chlorinated N-Benzenesulphonylbenzimidazole

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| 16b (chlorinated derivative) | Coxsackie B4 virus | Vero | 1.1 | [8] |

| Mumps virus | Vero | 3.5 | [8] |

Anticancer Activity

A significant area of research for benzimidazole derivatives is their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, is a key metric for anticancer activity.

Inhibition of Ovarian Cancer Cells

2-Phenylbenzimidazole-5-sulphonic acid (PBSA) has been shown to inhibit the proliferation and invasion of ovarian cancer cells.[9][10] This activity is mediated through the inhibition of specific signaling pathways crucial for cancer cell survival and progression.

Table 4: Anticancer Activity of 2-Phenylbenzimidazole-5-sulphonic acid (PBSA)

| Cell Line | Activity | Quantitative Data | Reference |

| SKOV-3 (Ovarian Cancer) | Inhibition of cell proliferation | Dose-dependent | [9][10] |

| SKOV-3 (Ovarian Cancer) | Inhibition of cell invasion | Dose-dependent | [9][10] |

Enzyme Inhibition

The sulfonamide moiety present in these compounds is a well-known inhibitor of various enzymes. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.[11][12]

Table 5: Enzyme Inhibition by a Chlorinated Benzimidazole Derivative

| Compound | Enzyme | Inhibition Type | Ki | Reference |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Not Specified | Not Specified | Not Specified | [7] |

Note: While the specific enzyme and Ki value for this chlorinated derivative were not detailed in the provided search results, the structural features suggest potential for enzyme inhibition, a key area for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are protocols for key experiments cited in the evaluation of chlorinated benzimidazole sulfonic acids.

Microbroth Dilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria or fungi.[13][14][15][16][17]

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of the Test Compound: The chlorinated benzimidazole sulfonic acid derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are also included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for IC50 Determination in Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20][21]

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are treated with various concentrations of the chlorinated benzimidazole sulfonic acid derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which chlorinated benzimidazole sulfonic acids exert their biological effects is crucial for rational drug design.

Inhibition of Bacterial Folic Acid Synthesis

As sulfonamides, these compounds are expected to interfere with the bacterial folic acid synthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids, and its inhibition leads to a bacteriostatic effect.[1][2][3][4][5]

References

- 1. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antiviral activity of some N-benzenesulphonylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel functions for 2-phenylbenzimidazole-5-sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel functions for 2‐phenylbenzimidazole‐5‐sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Untitled Document [ucl.ac.uk]

- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. protocols.io [protocols.io]

- 15. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 16. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. texaschildrens.org [texaschildrens.org]

- 21. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-chloro-1H-benzimidazole-2-sulfonic acid: Unraveling its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-1H-benzimidazole-2-sulfonic acid is a halogenated benzimidazole derivative with potential applications in pharmaceutical and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and the broader context of the biological significance of the benzimidazole scaffold. While specific historical details of its discovery are not prominently documented in publicly accessible literature, this guide outlines plausible synthetic routes based on established benzimidazole chemistry. The document also collates available data for its precursor, 5-chloro-1H-benzimidazole, and discusses the general biological activities of related benzimidazole-sulfonyl compounds, offering insights into its potential pharmacological relevance.

Introduction: The Benzimidazole Scaffold

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between benzene and imidazole rings. This core structure is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents.[1] The versatility of the benzimidazole ring system allows for diverse substitutions, leading to compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The addition of a sulfonic acid group can enhance the water solubility and bioavailability of these compounds, making them attractive candidates for drug development.[4]

Discovery and History

Specific details regarding the initial discovery and a comprehensive historical timeline for this compound are not well-documented in the available scientific literature. The development of this compound likely emerged from broader research into the functionalization of the benzimidazole core to explore and modulate its biological activities. The synthesis of various benzimidazole-sulfonyl derivatives has been an area of active research, driven by the quest for new therapeutic agents.[5]

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of 5-chloro-1H-benzimidazole

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂ | [6] |

| Molecular Weight | 152.58 g/mol | [6] |

| Melting Point | 118-122 °C | |

| CAS Number | 4887-82-5 | [6] |

Table 2: Spectral Data for 5-chloro-1H-benzimidazole

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Spectra available in public databases. | [6][7] |

| ¹³C NMR | Spectra available in public databases. | [6] |

| Mass Spectrometry | Major peaks at m/z 152, 154, 125. | [6] |

| IR | KBr wafer spectrum available. | [6] |

Note: The addition of the sulfonic acid group at the 2-position is expected to significantly alter these properties, particularly increasing polarity and acidity.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic pathway can be inferred from general methods for the synthesis of benzimidazoles and their sulfonic acid derivatives. A likely two-step process would involve the initial synthesis of 5-chlorobenzimidazole, followed by sulfonation at the 2-position.

General Synthesis of the Benzimidazole Core

The formation of the benzimidazole ring is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[8][9]

Experimental Workflow for Benzimidazole Synthesis

Caption: General workflow for the synthesis of the benzimidazole core.

Postulated Synthesis of this compound

A potential route to the target compound involves the reaction of 4-chloro-1,2-phenylenediamine with a suitable C1 synthon that can be converted to a sulfonic acid group. A more direct approach would be the sulfonation of pre-formed 5-chlorobenzimidazole.

Logical Flow for the Synthesis of this compound

References

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide on the Core Mechanism of Action of 5-chloro-1H-benzimidazole-2-sulfonic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of scientific literature and databases reveals a significant data gap regarding the specific mechanism of action of 5-chloro-1H-benzimidazole-2-sulfonic acid. To provide a valuable resource, this guide synthesizes information on the known biological activities and mechanisms of structurally related compounds, namely chlorinated benzimidazoles and benzimidazole sulfonic acid derivatives. The information presented herein is intended to infer potential mechanisms and guide future research, and should not be directly extrapolated to this compound without experimental validation.

The benzimidazole scaffold is a prominent heterocyclic aromatic organic compound that is a constituent of vitamin B12 and a structural analogue of purine nucleosides.[1][2] This structural similarity allows benzimidazole derivatives to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[1] The addition of a chloro-substituent and a sulfonic acid group to the benzimidazole core, as in this compound, likely modulates its physicochemical properties and biological targets.

Structural Relationship of this compound to Analogs

The potential biological activities of this compound can be inferred by examining its structural components and comparing them to analogs with known mechanisms. The core benzimidazole ring, the chloro-substituent at the 5-position, and the sulfonic acid group at the 2-position are key features for consideration.

Figure 1: Logical relationship of the target compound to its structural analogs and their known biological activities.

Potential Mechanisms of Action Based on Structural Analogs

The diverse biological activities of benzimidazole derivatives suggest that their mechanisms of action are varied and dependent on the specific substitutions on the benzimidazole core.[3]

Antimicrobial and Antifungal Activity

Benzimidazole derivatives are well-established antimicrobial and antifungal agents.[1][4] The presence of a chlorine atom on the benzimidazole ring has been shown to enhance these activities.[5][6]

One of the primary antifungal mechanisms of some benzimidazole compounds is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[1] In bacteria, benzimidazoles are known to inhibit DNA gyrase, an enzyme essential for DNA replication and repair, leading to bacterial cell death.[7]

Anticancer Activity

A significant body of research points to the anticancer potential of benzimidazole derivatives.[8] A key mechanism for several benzimidazole-based anticancer agents is the disruption of microtubule polymerization by binding to β-tubulin.[9] This interference with the cytoskeleton leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[9]

Other reported anticancer mechanisms for benzimidazole derivatives include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways, and the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[8] Some derivatives also act as inhibitors of EGFR and BRAFV600E, which are crucial targets in cancer therapy.[10]

Quantitative Data for Structurally Related Compounds

While no specific quantitative data exists for this compound, the following tables summarize the reported activities of various chlorinated and sulfonic acid-containing benzimidazole derivatives.

Table 1: Antimicrobial and Antifungal Activities of Benzimidazole Derivatives

| Compound/Derivative Class | Target Organism | Reported Activity (MIC/IC50) | Reference |

| Benzimidazole-hydrazone (carboxy substituted) | Candida species | MIC = 25 µg/mL | [11] |

| 2-substituted benzimidazoles | Staphylococcus aureus | MIC = 15.62 µg/mL | [12] |

| N-toluene-sulfonyl bromobenzimidazole | Gram-positive & Gram-negative bacteria | MIC = 0.1 - 0.5 mg/mL | [4] |

| Benzimidazole-1,2,3-triazole-indoline derivative | E. coli & S. aureus | MIC = 3.12 µg/mL | [7] |

Table 2: Anticancer Activities of Benzimidazole Derivatives

| Compound/Derivative Class | Cell Line | Reported Activity (IC50/GI50) | Reference |

| Benzimidazole-urea derivative (V7) | H103 (oral squamous cell carcinoma) | IC50 = 11.64 µM | [13] |

| Benzimidazole-urea derivative (V7) | H314 (oral squamous cell carcinoma) | IC50 = 16.68 µM | [13] |

| Benzimidazole-urea derivative (V7) | HCT116 (colorectal carcinoma) | IC50 = 13.30 µM | [13] |

| 2-thiobezimidazole derivative (3c & 3l) | HCT-116 (Colon Cancer) & TK-10 (Renal Cancer) | Effective antitumor activity in vitro | [14] |

| 1,3,4-oxadiazole/benzimidazole chalcone | 4 cancer cell lines | GI50 = 1.20 µM | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of benzimidazole derivatives.

General Experimental Workflow for Biological Screening

The investigation of a novel compound like this compound would typically follow a structured workflow from initial screening to mechanism elucidation.

Figure 2: A generalized experimental workflow for the screening and validation of a novel benzimidazole derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The culture is then diluted to achieve a standardized cell density (e.g., 5 x 105 cfu/mL).[12]

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).[12]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Cell Viability (MTT) Assay for Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[9]

-

Compound Treatment: Cells are treated with various concentrations of the benzimidazole derivative for a specified duration (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).[9]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Tubulin Polymerization Assay

This assay is crucial for confirming the mechanism of action of benzimidazole derivatives as microtubule-disrupting agents.[9]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin in a polymerization buffer supplemented with GTP.[9]

-

Compound Addition: The benzimidazole derivative is added at various concentrations to the reaction mixture.

-

Polymerization Initiation: Polymerization is initiated by incubating the mixture at 37°C.[9]

-

Monitoring Polymerization: The increase in absorbance at 340 nm is measured at regular intervals, which corresponds to the formation of microtubules.[9]

-

Data Analysis: The inhibitory effect is determined by comparing the polymerization curves of the treated samples to a vehicle control.[9]

Figure 3: Simplified signaling pathway of microtubule disruption by anticancer benzimidazole derivatives.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the extensive research on related benzimidazole derivatives provides a strong foundation for inferring its potential biological activities. The presence of the chloro- and sulfonic acid moieties suggests that this compound could exhibit antimicrobial, antifungal, and potentially anticancer properties.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of bacterial, fungal, and cancer cell lines to determine its primary biological activity. Subsequent dose-response studies and mechanism of action assays, such as those described in this guide, will be crucial in defining its therapeutic potential. The scientific community is encouraged to investigate this and other understudied benzimidazole derivatives to uncover new therapeutic leads.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. benchchem.com [benchchem.com]

- 10. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of 5-chloro-1H-benzimidazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and potential applications of 5-chloro-1H-benzimidazole-2-sulfonic acid. The protocols are based on established methodologies for the synthesis of analogous benzimidazole derivatives.

Introduction

Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2] The benzimidazole scaffold is associated with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The incorporation of a sulfonic acid group at the 2-position and a chloro group at the 5-position of the benzimidazole ring is anticipated to modulate the compound's physicochemical properties and biological activity, making this compound a compound of interest for drug discovery and development.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of a 2-mercaptobenzimidazole intermediate, followed by its oxidation to the corresponding sulfonic acid.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-1H-benzimidazole-2-thiol (Intermediate)

This protocol is adapted from general methods for the synthesis of 2-mercaptobenzimidazoles.

Materials:

-

4-Chloro-1,2-phenylenediamine

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Ethanol (95%)

-

Water

-

Activated charcoal

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a 500 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol) in a mixture of 95% ethanol (100 mL) and water (15 mL).

-

To this solution, add carbon disulfide (0.1 mol) and the mixture is heated under reflux for 3 hours.

-

Add 4-chloro-1,2-phenylenediamine (0.1 mol) to the reaction mixture and continue to reflux for an additional 3 hours.

-

After the reflux period, add activated charcoal (1.5 g) cautiously to the hot mixture and reflux for another 10 minutes.

-

Filter the hot solution to remove the charcoal.

-

Heat the filtrate to 60-70 °C and add warm water (100 mL).

-

Acidify the solution with dilute acetic acid with constant stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 5-chloro-1H-benzimidazole-2-thiol.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on the oxidation of 2-mercaptobenzimidazoles to their corresponding sulfonic acids.

Materials:

-

5-Chloro-1H-benzimidazole-2-thiol

-

Hydrogen peroxide (30% solution)

-

Potassium hydroxide (KOH)

-

Water

-

Beaker

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Suspend 5-chloro-1H-benzimidazole-2-thiol (0.05 mol) in an aqueous solution of potassium hydroxide.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add 30% hydrogen peroxide solution dropwise to the cooled suspension. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully acidify the solution with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of a pure compound. |

| FT-IR (cm⁻¹) | - Broad O-H stretch (sulfonic acid): ~3400-3200- N-H stretch (benzimidazole): ~3100-3000- Aromatic C-H stretch: ~3050- S=O asymmetric stretch: ~1250-1160- S=O symmetric stretch: ~1070-1030- C-Cl stretch: ~800-600 |

| ¹H NMR (DMSO-d₆, δ ppm) | - Aromatic protons on the benzimidazole ring: ~7.0-8.0- N-H proton (benzimidazole): ~12.0-13.0 (broad)- S-OH proton (sulfonic acid): ~10.0-12.0 (broad) |

| ¹³C NMR (DMSO-d₆, δ ppm) | - Aromatic carbons: ~110-150- Carbon at C2 position (attached to sulfonic acid): ~150-160 |

| Mass Spectrometry (ESI-) | [M-H]⁻ peak corresponding to the molecular weight of the compound. |

Potential Applications and Biological Activity

Benzimidazole derivatives bearing sulfonyl or sulfonamide moieties have demonstrated a wide array of pharmacological activities.[1][3] While specific biological data for this compound is not extensively reported, its structural features suggest potential for various therapeutic applications.

-

Antimicrobial Activity: Benzimidazole-sulfonyl derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[1][3] The presence of the chloro and sulfonic acid groups may enhance the antimicrobial profile of the benzimidazole scaffold.

-

Anticancer Activity: Many benzimidazole derivatives are known to exhibit anticancer properties by targeting various cellular pathways. The sulfonic acid moiety could influence the compound's interaction with biological targets relevant to cancer.

-

Anti-inflammatory Activity: The benzimidazole nucleus is a known pharmacophore in the design of anti-inflammatory agents. This compound could be investigated for its potential to modulate inflammatory pathways.

Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the preliminary biological screening of this compound.

Caption: General workflow for the biological evaluation of the synthesized compound.

Conclusion

The synthesis of this compound presents an opportunity to explore a novel chemical entity with potential therapeutic applications. The provided protocols offer a foundational approach for its preparation and characterization. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action, which could lead to the development of new drug candidates.

References

Application Notes and Protocols for the Synthesis of 5-chloro-1H-benzimidazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, two-step experimental protocol for the synthesis of 5-chloro-1H-benzimidazole-2-sulfonic acid. The synthesis involves the initial formation of a 2-mercaptobenzimidazole intermediate, followed by oxidation to the target sulfonic acid. This document outlines the necessary reagents, conditions, and characterization methods.

Physicochemical and Spectral Data

While experimental data for the target compound is not extensively available in the literature, the following table summarizes the expected physicochemical and spectral properties based on known benzimidazole derivatives.[1][2][3] Researchers should expect to characterize the synthesized compound to confirm these properties.

| Parameter | Expected Value |

| Molecular Formula | C₇H₅ClN₂O₃S |

| Molecular Weight | 232.65 g/mol |

| Appearance | Off-white to pale solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. |

| ¹H NMR (DMSO-d₆) | δ (ppm): 12.0-13.0 (br s, 1H, SO₃H), 7.5-7.8 (m, 3H, Ar-H). The NH proton may exchange or be broad. |

| ¹³C NMR (DMSO-d₆) | Expected peaks in the aromatic region (110-150 ppm) and a peak for the C-SO₃H carbon. |

| IR (KBr) | ν (cm⁻¹): 3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620-1580 (C=N, C=C stretch), 1250-1150 & 1080-1010 (S=O asymmetric & symmetric stretch).[1] |

| Mass Spectrometry | ESI-MS (m/z): [M-H]⁻ at ~231. |

Experimental Protocols

This synthesis is a two-step process. First, 5-chloro-1H-benzimidazole-2-thiol is synthesized from 4-chloro-1,2-phenylenediamine and carbon disulfide.[4][5] The resulting thiol is then oxidized to this compound using potassium permanganate.[6][7]

Step 1: Synthesis of 5-chloro-1H-benzimidazole-2-thiol

Materials:

-

4-chloro-1,2-phenylenediamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir plate and stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

-

To this solution, add 4-chloro-1,2-phenylenediamine with stirring.

-

Slowly add carbon disulfide to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with glacial acetic acid to precipitate the product.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and dry under vacuum to yield 5-chloro-1H-benzimidazole-2-thiol.

Step 2: Synthesis of this compound

Materials:

-

5-chloro-1H-benzimidazole-2-thiol

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

Beaker

-

Stir plate and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a beaker, dissolve 5-chloro-1H-benzimidazole-2-thiol in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water to the cooled reaction mixture with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours. The disappearance of the purple color of the permanganate indicates the completion of the oxidation.

-

Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Cool the filtrate in an ice bath and acidify with hydrochloric acid to a pH of approximately 1-2 to precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold water and dry under vacuum to obtain this compound.

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

- 1. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. atompharma.co.in [atompharma.co.in]

- 4. researchgate.net [researchgate.net]

- 5. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols for the Analytical Identification of 5-chloro-1H-benzimidazole-2-sulfonic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-chloro-1H-benzimidazole-2-sulfonic acid is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in pharmaceutical and materials science due to their diverse biological activities and structural properties. Accurate and robust analytical methods are crucial for the identification, quantification, and quality control of this compound in research and development settings. These application notes provide detailed protocols for the analytical identification of this compound using modern chromatographic and spectroscopic techniques. The following methods are based on established analytical procedures for structurally similar benzimidazole derivatives and provide a strong foundation for developing validated assays.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.[1] A reverse-phase HPLC method is proposed for its ability to separate polar analytes.

Experimental Protocol: HPLC-UV

Objective: To determine the purity and concentration of this compound.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1% v/v in water)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Solution Preparation:

-

Accurately weigh and dissolve the sample containing this compound in the same solvent as the standard to achieve a concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 275 nm (or a wavelength of maximum absorbance determined by a UV scan).

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the concentration of this compound from the calibration curve.

-

Data Presentation: HPLC Quantification

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |

| Standard 1 | e.g., 8.5 | Value | 1 | - |

| Standard 2 | e.g., 8.5 | Value | 5 | - |

| Standard 3 | e.g., 8.5 | Value | 10 | - |

| Standard 4 | e.g., 8.5 | Value | 25 | - |

| Standard 5 | e.g., 8.5 | Value | 50 | - |

| Standard 6 | e.g., 8.5 | Value | 100 | - |

| Sample 1 | e.g., 8.5 | Value | Calculated Value | Calculated Value |

| Sample 2 | e.g., 8.5 | Value | Calculated Value | Calculated Value |

Note: The retention time is an example and will need to be experimentally determined.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity for structural confirmation.

Experimental Protocol: LC-MS/MS

Objective: To confirm the identity of this compound and identify potential impurities.

Instrumentation:

-

LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

The same HPLC setup and column as described in the HPLC-UV method.

Reagents:

-

Same as HPLC-UV method.

Procedure:

-

Chromatographic Separation:

-

Use the same chromatographic conditions as the HPLC-UV method. The mobile phase may need to be optimized for MS compatibility (e.g., using formic acid instead of non-volatile buffers).[2]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be determined experimentally, though sulfonic acids are typically analyzed in negative mode).

-

Capillary Voltage: e.g., 3.5 kV

-

Source Temperature: e.g., 150 °C

-

Desolvation Temperature: e.g., 350 °C

-